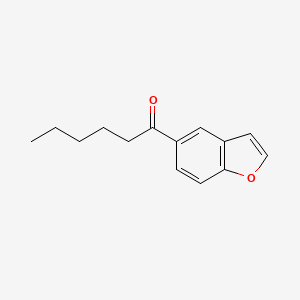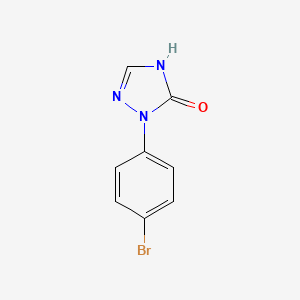
1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Overview
Description
1-(4-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a bromophenyl group attached to a dihydrotriazolone ring
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to interact with various biological targets, including enzymes and receptors
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The presence of the bromophenyl group may enhance the compound’s ability to interact with its targets due to its electron-withdrawing properties .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways could potentially lead to various downstream effects, such as modulation of immune response, regulation of cell growth, and protection against oxidative damage .
Pharmacokinetics
The compound’s lipophilicity, as suggested by its ilogp value of 256 , may influence its absorption and distribution within the body. The presence of the bromophenyl group may also affect the compound’s metabolic stability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor activities . These effects could potentially be attributed to the compound’s interactions with its targets and its effects on various biochemical pathways .
Action Environment
The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could also be influenced by the physiological conditions within the body, such as pH and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzohydrazide. This intermediate is then cyclized with formic acid to yield the desired triazolone compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazolone ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Oxidized forms of the triazolone ring, which may exhibit different chemical properties.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a useful probe for studying various biochemical pathways and molecular interactions.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Shares a similar bromophenyl group but differs in the heterocyclic ring structure.
4-Bromophenylacetylene: Contains the same bromophenyl group but has an acetylene moiety instead of a triazolone ring.
4-Bromobiphenyl: Another compound with a bromophenyl group, but with a biphenyl structure.
Uniqueness: 1-(4-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific triazolone ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPBFEVHSZDWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622454 | |
| Record name | 2-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197074-69-4 | |
| Record name | 2-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)
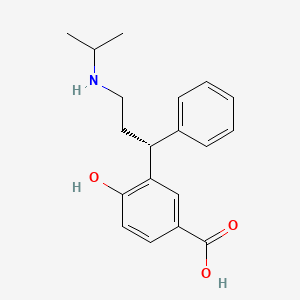

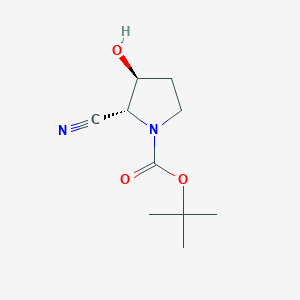
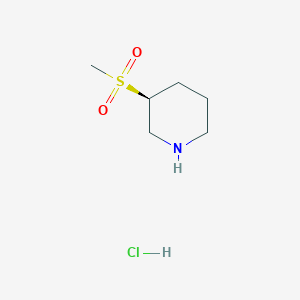

![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)
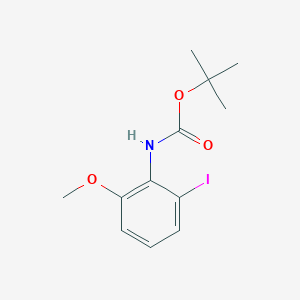


![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)
